molecular formula C14H9Cl2F2NO5S B7476390 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid

Cat. No. B7476390
M. Wt: 412.2 g/mol
InChI Key: RHGYBSVTUJBBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for cystic fibrosis.

Mechanism of Action

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid inhibits CFTR-mediated chloride transport by binding to a specific site on the protein. This binding prevents the channel from opening, thereby blocking the transport of chloride ions across cell membranes.
Biochemical and physiological effects:
2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells and pancreatic duct cells. It has also been shown to inhibit the activity of other ion channels such as the epithelial sodium channel (ENaC). In addition, 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has been shown to have anti-inflammatory effects in airway epithelial cells, and has been proposed as a potential therapy for conditions such as chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of CFTR-mediated chloride transport, making it a useful tool for studying the function of the CFTR protein. However, its potency can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels. In addition, its solubility can be an issue in some experimental systems, and it can be toxic at high concentrations.

Future Directions

There are a number of future directions for research on 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more potent and specific inhibitors of CFTR-mediated chloride transport. Another area of interest is the investigation of the potential anti-inflammatory effects of 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid in conditions such as COPD. Finally, there is ongoing research on the use of 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid as a therapeutic agent for cystic fibrosis, either alone or in combination with other drugs.

Synthesis Methods

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-chloro-4-(difluoromethoxy)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to yield 2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid.

Scientific Research Applications

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid has been used extensively in scientific research to study the function of CFTR and its potential as a therapeutic target for cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, and has been used to investigate the role of CFTR in various physiological processes such as airway epithelial fluid secretion and pancreatic bicarbonate secretion.

properties

IUPAC Name

2-chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO5S/c15-10-3-2-8(6-9(10)13(20)21)25(22,23)19-7-1-4-12(11(16)5-7)24-14(17)18/h1-6,14,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYBSVTUJBBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.